

6-(Trifluoromethyl)pyridazine-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B1427097

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **6-(Trifluoromethyl)pyridazine-3-carboxylic Acid**

Introduction: A Scientist's Perspective on Proactive Safety

In the landscape of modern drug discovery and agrochemical research, trifluoromethylated heterocyclic compounds are indispensable building blocks. The unique electronic properties of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability of target molecules. **6-(Trifluoromethyl)pyridazine-3-carboxylic acid** is one such critical intermediate, valued for its role in the synthesis of novel bioactive agents.^{[1][2][3][4]} However, its utility in synthesis is matched by the imperative for its safe and responsible handling.

This guide moves beyond a simple recitation of safety data sheet (SDS) points. As scientists, we understand that true safety is not about compliance, but about a deep, mechanistic understanding of the risks involved. This document provides a comprehensive framework for handling **6-(Trifluoromethyl)pyridazine-3-carboxylic acid**, grounded in the principles of chemical reactivity, hazard mitigation, and emergency preparedness. It is designed for the trained researcher who appreciates that the "why" behind a safety protocol is as critical as the "what."

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its physical state, potential for aerosolization, and reactivity.

Property	Value	Source
Chemical Name	6-(Trifluoromethyl)pyridazine-3-carboxylic acid	[5] [6]
CAS Number	1192155-05-7	[5] [6]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	[5] [6] [7]
Molecular Weight	192.09 g/mol	[5] [6]
SMILES	O=C(C1=NN=C(C(F)(F)F)C=C1)O	[6]
InChIKey	NJVZTXHNKXUAMB-UHFFFAOYSA-N	[7]
Appearance	Solid (presumed, based on typical carboxylic acids)	N/A

GHS Hazard Identification and Risk Profile

While a specific, verified GHS classification for **6-(trifluoromethyl)pyridazine-3-carboxylic acid** is not universally published, a reliable hazard profile can be constructed by examining close structural analogs, such as 6-(Trifluoromethyl)pyridazine-4-carboxylic acid and other related compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The primary hazards are associated with its acidic nature and the potential effects of the trifluoromethyl-pyridazine moiety.

The consensus data points to the following classification:

GHS Classification

Pictogram

ngcontent-ng-c3402157373="" class="ng-star-insert1">

Signal Word

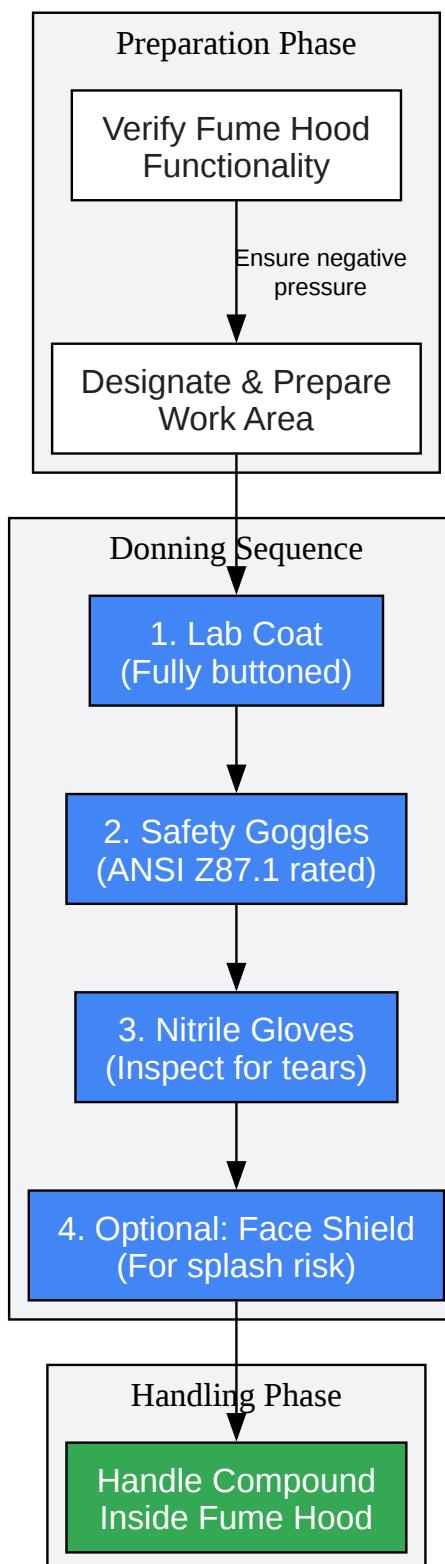
Warning

Hazard Statements

H302: Harmful if swallowed.[8][10] H315: Causes skin irritation.[8][10] H319: Causes serious eye irritation.[8][9][10] H335: May cause respiratory irritation.[8][9][10]

Precautionary Statements

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10][12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10] P405: Store locked up.[8] P501: Dispose of contents/container to an approved waste disposal plant.[8]


Expert Analysis of Hazards:

- Oral Toxicity (H302): The risk is primarily from accidental ingestion. The causality lies in the compound's ability to disrupt physiological pH and potentially interact with cellular machinery.
- Skin/Eye Irritation (H315/H319): As a carboxylic acid, the compound can cause chemical burns and irritation upon contact. The presence of the fluorinated heterocycle can exacerbate this effect. The eye is particularly vulnerable to serious, lasting damage.[13]
- Respiratory Irritation (H335): Inhalation of the dust is a primary exposure route. The fine particles can irritate the mucous membranes of the entire respiratory tract.[9] Chronic exposure, even at low levels, should be avoided.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist; it is an integrated system designed to provide a barrier between the researcher and the chemical. Each component validates the other to ensure comprehensive protection.

Mandatory PPE Protocol

[Click to download full resolution via product page](#)

Caption: PPE donning sequence for handling the compound.

Detailed PPE Specifications and Rationale

Equipment	Specification	Causality and Rationale
Eye/Face Protection	Chemical safety goggles (ANSI Z87.1 standard) with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk. [13] [14]	Goggles provide a seal around the eyes to protect from dust and splashes. Standard safety glasses are insufficient. A face shield protects the entire face from splashes that could otherwise cause severe skin irritation. [13]
Skin Protection	Chemical-resistant lab coat. Disposable nitrile gloves (minimum thickness of 4 mil). Inspect gloves before use and change immediately upon contamination. [13] [14]	A lab coat protects against incidental contact. Nitrile provides good resistance to a range of organic chemicals, including carboxylic acids. [13] Immediate removal of contaminated gloves prevents permeation and subsequent skin contact.
Respiratory Protection	Not typically required if handled within a certified chemical fume hood. [14] If engineering controls fail or for large spills, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary. [9]	The primary inhalation hazard is from airborne dust. A fume hood provides the most effective engineering control by capturing dust at the source. Respirators are a secondary line of defense for non-routine situations. [9] [14]

Safe Handling, Storage, and Engineering Controls

Proactive safety measures are essential to minimize exposure during routine handling and storage.

Engineering Controls:

- Primary Containment: All weighing and handling of the solid compound must occur within a certified chemical fume hood to prevent the inhalation of dust and contain any minor spills.[\[14\]](#) The fume hood sash should be kept as low as possible.
- Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Facilities should be equipped with eyewash stations and safety showers in close proximity to the handling area.[\[8\]](#)[\[15\]](#)

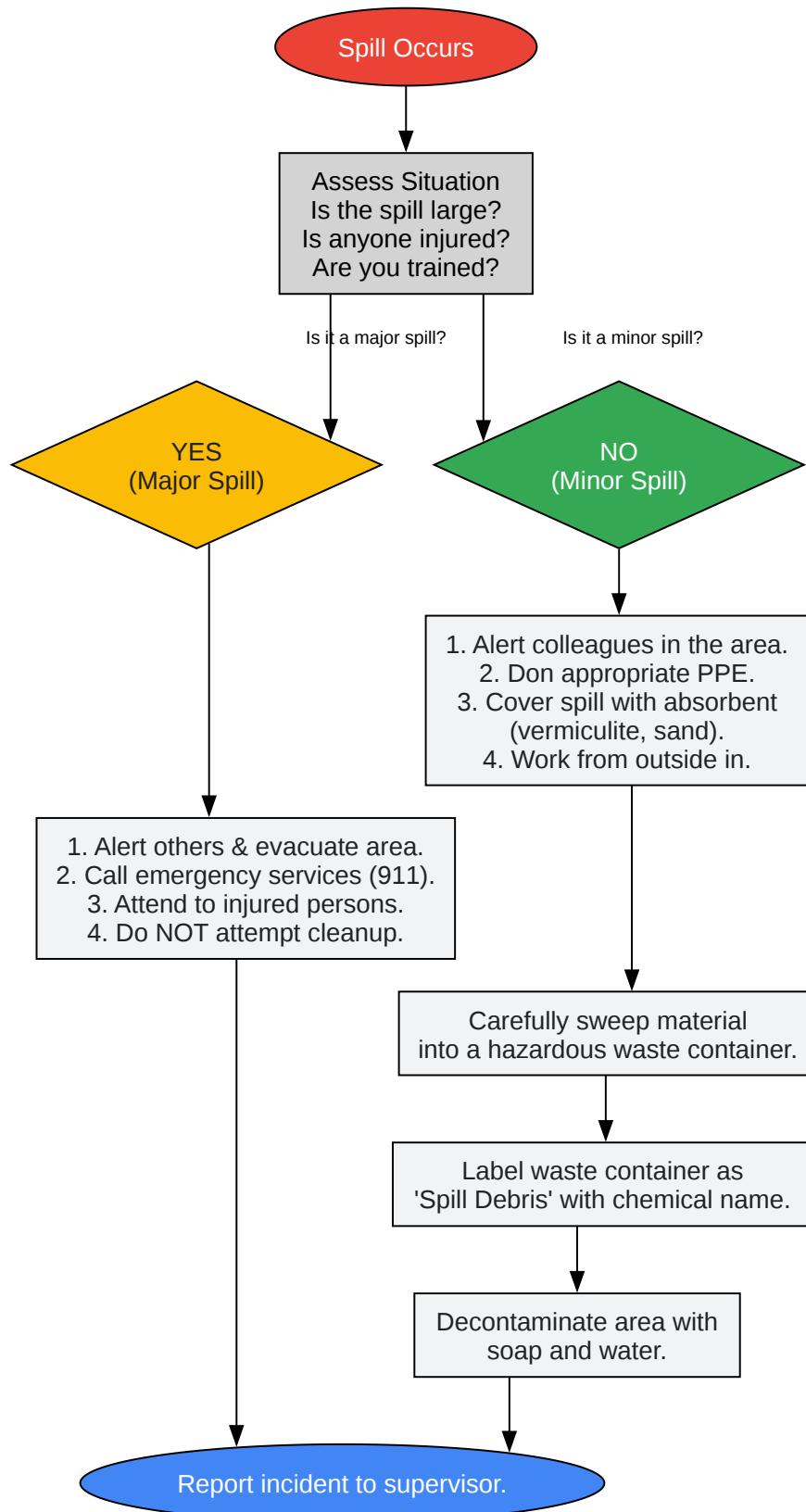
Procedural Handling:

- Avoid Dust Generation: Use spatulas to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.[14]
- Portioning: When making solutions, add the solid slowly to the solvent to prevent splashing.
- Hygiene: Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14]
- Waste Disposal: All contaminated disposables (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container for disposal according to institutional and local regulations.[14]

Storage Protocols:

- Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][9][12]
- Conditions: Store in a cool, dry, and well-ventilated area.[8][9] Avoid storing in direct sunlight or near heat sources.[12]
- Incompatibilities: Segregate from strong oxidizing agents and strong bases. Carboxylic acids can react exothermically with bases and may corrode certain metals.[15][16] Do not store in metal cabinets.[16]

Emergency Procedures: First Aid and Spill Response


Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. [17]
- Skin Contact: Remove all contaminated clothing immediately.[18] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[19]
- Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or they feel unwell, seek immediate medical attention.[19]
- Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately for treatment advice.[8]

Chemical Spill Response Protocol

The response to a spill is dictated by its size and the immediate hazards.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid | 1192155-05-7 | SXB15505 [biosynth.com]
- 6. appchemical.com [appchemical.com]
- 7. PubChemLite - 6-(trifluoromethyl)pyridazine-3-carboxylic acid (C₆H₃F₃N₂O₂) [pubchemlite.lcsb.uni.lu]
- 8. aksci.com [aksci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aaronchem.com [aaronchem.com]
- 11. 6-chloropyridazine-3-carboxylic Acid | C₅H₃CIN₂O₂ | CID 6415762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. staging.keyorganics.net [staging.keyorganics.net]
- 13. leelinework.com [leelinework.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-(Trifluoromethyl)pyridazine-3-carboxylic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1427097#6-trifluoromethyl-pyridazine-3-carboxylic-acid-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com